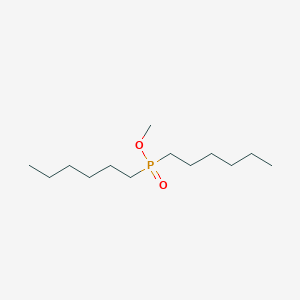
Methyl dihexylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl dihexylphosphinate is an organophosphorus compound with the chemical formula C13H29O2P It is a member of the phosphinate family, which are characterized by the presence of a phosphorus atom bonded to two alkyl or aryl groups and an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl dihexylphosphinate can be synthesized through the reaction of dihexylphosphinic acid with methanol in the presence of a dehydrating agent. The reaction typically proceeds as follows: [ \text{(C6H13)2P(O)OH} + \text{CH3OH} \rightarrow \text{(C6H13)2P(O)OCH3} + \text{H2O} ] The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl dihexylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate to phosphine.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Scientific Research Applications
Methyl dihexylphosphinate has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological phosphorus metabolism.
Industry: It is used in the synthesis of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of methyl dihexylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it may also interact with cellular membranes and affect signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl diphenylphosphinate: Similar in structure but with phenyl groups instead of hexyl groups.
Diethyl methylphosphonate: Contains ethyl groups instead of hexyl groups.
Dimethyl phenylphosphonite: Contains methyl and phenyl groups.
Uniqueness
Methyl dihexylphosphinate is unique due to its long alkyl chains, which can impart different physical and chemical properties compared to its shorter-chain or aromatic counterparts. These properties can influence its solubility, reactivity, and interactions with other molecules.
Properties
CAS No. |
476488-09-2 |
|---|---|
Molecular Formula |
C13H29O2P |
Molecular Weight |
248.34 g/mol |
IUPAC Name |
1-[hexyl(methoxy)phosphoryl]hexane |
InChI |
InChI=1S/C13H29O2P/c1-4-6-8-10-12-16(14,15-3)13-11-9-7-5-2/h4-13H2,1-3H3 |
InChI Key |
MTGWONIJIFHDQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCP(=O)(CCCCCC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B14252053.png)
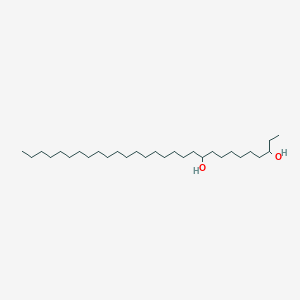
![5-({4-[(2S,4S)-4-Hydroxy-2-methyloxan-4-yl]thiophen-2-yl}sulfanyl)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14252076.png)
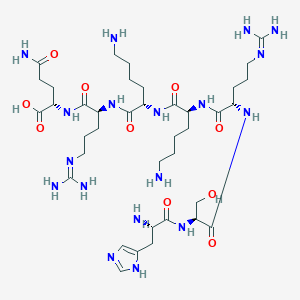
![5-Nitro-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine](/img/structure/B14252080.png)
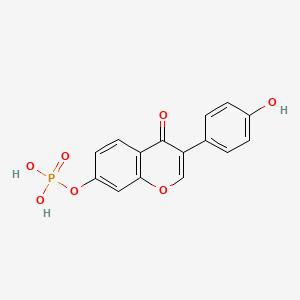
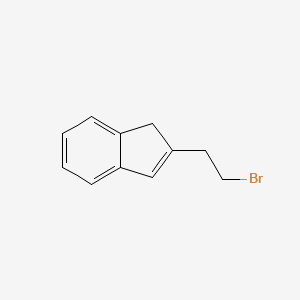
![(2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14252092.png)
![3-Chloro-1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole](/img/structure/B14252108.png)
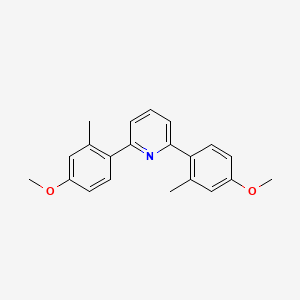
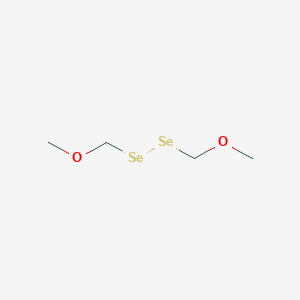
![2H-1-Benzopyran-2-one, 6-chloro-3-imidazo[2,1-b]thiazol-6-yl-](/img/structure/B14252128.png)
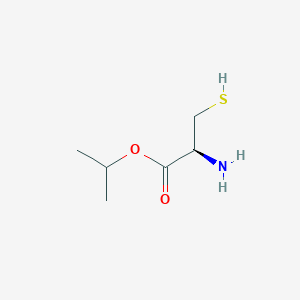
![Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane](/img/structure/B14252144.png)
